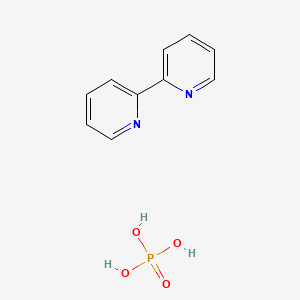
phosphoric acid;2-pyridin-2-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid;2-pyridin-2-ylpyridine is a compound that combines the properties of phosphoric acid and 2-pyridin-2-ylpyridine. Phosphoric acid is a colorless, odorless phosphorus-containing inorganic acid, commonly encountered as an 85% aqueous solution 2-Pyridin-2-ylpyridine is a heterocyclic compound containing two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid;2-pyridin-2-ylpyridine typically involves the reaction of phosphoric acid with 2-pyridin-2-ylpyridine under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid;2-pyridin-2-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce phosphoric acid derivatives, while substitution reactions can yield various substituted pyridine compounds .
Scientific Research Applications
Phosphoric acid;2-pyridin-2-ylpyridine has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including asymmetric synthesis and cross-coupling reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials and as a component in separation processes.
Mechanism of Action
The mechanism of action of phosphoric acid;2-pyridin-2-ylpyridine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Phosphoric acid;2-pyridin-2-ylpyridine can be compared with other similar compounds, such as:
Pyrrolidine: A five-membered nitrogen-containing heterocycle, widely used in medicinal chemistry for its biological activities.
Pyrrolopyrazine: A compound containing both pyrrole and pyrazine rings, known for its diverse biological activities.
The uniqueness of this compound lies in its combination of phosphoric acid and 2-pyridin-2-ylpyridine, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
69898-46-0 |
|---|---|
Molecular Formula |
C10H11N2O4P |
Molecular Weight |
254.18 g/mol |
IUPAC Name |
phosphoric acid;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H8N2.H3O4P/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-5(2,3)4/h1-8H;(H3,1,2,3,4) |
InChI Key |
FQYYXLUUYXDDKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazole](/img/structure/B12827686.png)

![(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B12827697.png)

![1-(5-Methyl-1H-benzo[d]imidazol-1-yl)propan-1-one](/img/structure/B12827702.png)

![3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate](/img/structure/B12827710.png)
![8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride](/img/structure/B12827714.png)


